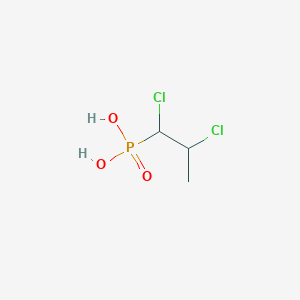![molecular formula C16H15ClN2O3 B12539875 3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid CAS No. 651749-50-7](/img/structure/B12539875.png)
3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque est un composé chimique connu pour ses diverses applications dans différents domaines scientifiques. Ce composé est caractérisé par la présence d'une fraction d'acide benzoïque liée à un groupe amino, qui est en outre relié à un groupe glycyl substitué par un groupe 2-chlorophénylméthyle. Sa structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un sujet d'intérêt dans la recherche et les applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque implique généralement plusieurs étapes, à commencer par la préparation des composés intermédiaires. Une méthode courante comprend la réaction de la 2-chlorobenzylamine avec la glycine pour former la N-[(2-chlorophényl)méthyl]glycine. Cet intermédiaire est ensuite couplé à l'acide 3-aminobenzoïque dans des conditions appropriées pour obtenir le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, des conditions de température et de pression contrôlées, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les conditions des réactions de substitution varient en fonction des groupes substituants impliqués.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
L'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne une cascade d'événements biochimiques qui se traduisent par les effets observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tolfenamique : Un acide aminobenzoïque avec une structure similaire, utilisé pour ses propriétés anti-inflammatoires.
Dérivés de l'acide anthranilique : Composés présentant des similitudes structurelles, souvent utilisés dans les produits pharmaceutiques et les agrochimiques.
Unicité
L'acide 3-({N-[(2-chlorophényl)méthyl]glycyl}amino)benzoïque est unique en raison de son motif de substitution spécifique et de la présence de groupes amino et d'acide benzoïque. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Numéro CAS |
651749-50-7 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
3-[[2-[(2-chlorophenyl)methylamino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-7-2-1-4-12(14)9-18-10-15(20)19-13-6-3-5-11(8-13)16(21)22/h1-8,18H,9-10H2,(H,19,20)(H,21,22) |
Clé InChI |
SYDWKLSFBDVWBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


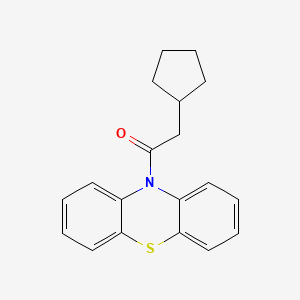
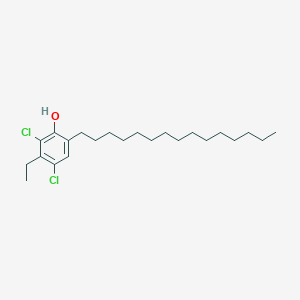


![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
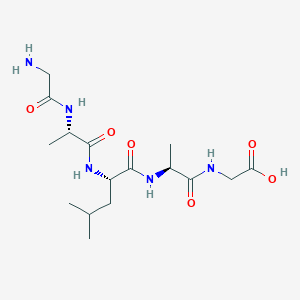

![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
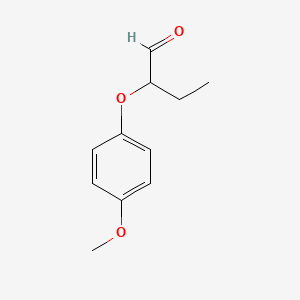
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
